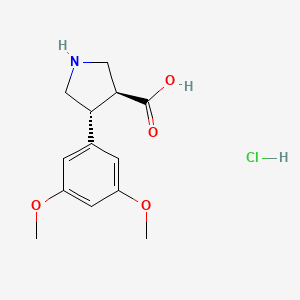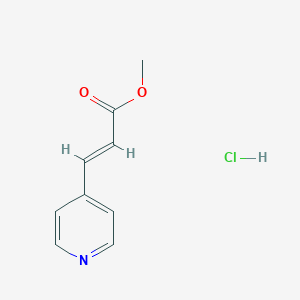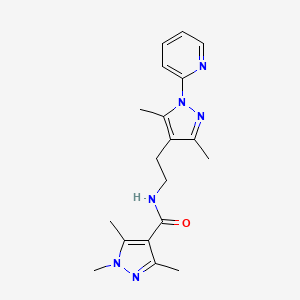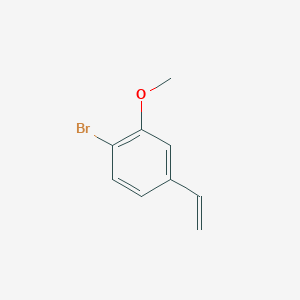
(3S,4R)-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3S,4R)-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as (−)-Stepholidine hydrochloride or L-Stepholidine hydrochloride. It is a natural alkaloid that is found in the plant Stephania intermedia S. Moore, which is native to China. The compound has been studied for its potential use in treating various medical conditions due to its unique biochemical and physiological effects.
Scientific Research Applications
Synthesis and Structural Analysis
Researchers have synthesized and characterized various compounds with structures similar to or derivatives of "(3S,4R)-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid; hydrochloride". For example, Burgos et al. (1992) synthesized a series of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides and studied them using NMR spectroscopy and X-ray diffraction, noting their conformation and the crystal structure of specific derivatives (Burgos et al., 1992). These compounds showed a preferred conformation in methanol, with detailed analysis of the pyrrolidine and piperidine rings' structures.
Chemical Reactions and Properties
In the realm of chemical synthesis and characterization, Izquierdo et al. (1999) explored the use of 4-Octulose derivatives as intermediates in the synthesis of polyhydroxyindolizidines, showcasing a method that involves catalytic hydrogenation and provides insights into the synthetic versatility of pyrrolidine derivatives (Izquierdo et al., 1999).
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The study of Metal-Organic Frameworks (MOFs) and coordination polymers using pyridine-dicarboxylic acid derivatives reveals the structural versatility and potential application areas of these compounds. Ghosh and Bharadwaj (2003) discussed the coexistence of water dimer and hexamer clusters in 3D metal-organic framework structures, highlighting the complex hydrogen bonding and coordination behavior of these systems (Ghosh & Bharadwaj, 2003).
Synthesis and Biological Activity
Research into the synthesis and biological activity of pyrrolo[2,3-b]pyridine scaffolds, as described by Sroor (2019), showcases the preparation of novel compounds and their characterization for potential biological applications. These compounds were synthesized by reacting new pyrrole derivatives with different substituted aromatic acids, yielding products with significant yields and characterized for their structural properties (Sroor, 2019).
properties
IUPAC Name |
(3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4.ClH/c1-17-9-3-8(4-10(5-9)18-2)11-6-14-7-12(11)13(15)16;/h3-5,11-12,14H,6-7H2,1-2H3,(H,15,16);1H/t11-,12+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGRKXAUSQAEFU-ZVWHLABXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CNCC2C(=O)O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@@H]2CNC[C@H]2C(=O)O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-[(6-chloro-2-pyridinyl)oxy]-2-thiophenecarboxylate](/img/structure/B2704245.png)
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2704247.png)
![2-[(2-chloropyridin-4-yl)formamido]-N,4-dimethylpentanamide](/img/structure/B2704249.png)
![1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B2704250.png)
![1-[4-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2704252.png)
![1-[(2-Isopropyl-5-methylcyclohexyl)oxy]-3-(4-morpholinyl)-2-propanol hydrochloride](/img/structure/B2704253.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2704254.png)



